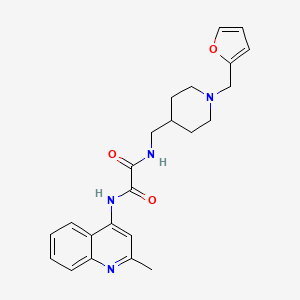

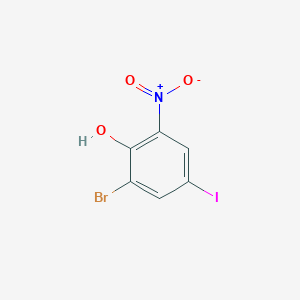

![molecular formula C27H27NO6 B2372316 (Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-94-3](/img/structure/B2372316.png)

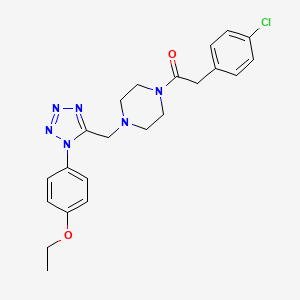

(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a naphtho[1,2-b]furan-3-carboxylate moiety, which is a type of organic compound consisting of a furan ring fused to a naphthalene ring and attached to a carboxylate group. It also has an ethyl group, a dimethoxyphenethylamine group, and a methylene group. Dimethoxyphenethylamine is a chemical compound of the phenethylamine class .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the dimethoxyphenethylamine group, which can be synthesized from vanillin in a multi-step sequence . The naphtho[1,2-b]furan-3-carboxylate moiety could be synthesized separately and then combined with the dimethoxyphenethylamine group through a condensation reaction.Scientific Research Applications

Synthetic Applications

Chemical Synthesis and Catalysis : Naphtho[1,2-b]furan derivatives have been synthesized through various methods, including reactions catalyzed by Lewis acid molecular sieves, which demonstrate their potential in creating biobased terephthalic acid precursors for sustainable materials (Pacheco et al., 2015). The synthesis processes often involve catalytic systems that facilitate Diels–Alder reactions, indicating the compound's relevance in the synthesis of complex organic molecules and polymers.

Antimicrobial Activity : Some naphtho[1,2-b]furan compounds have been evaluated for their antimicrobial properties, showing potential in developing new antimicrobial agents (Ravindra et al., 2008). This suggests that derivatives like the one could be explored for their biological activities.

Biological Activities

Antimicrobial and Antioxidant Properties : Compounds structurally related to naphtho[1,2-b]furan derivatives have been synthesized and investigated for their antimicrobial and antioxidant activities. Such studies indicate the potential of these compounds in pharmaceutical applications, including as leads for the development of new drugs with antioxidant or antimicrobial properties (Devi et al., 2010).

properties

IUPAC Name |

ethyl 4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO6/c1-5-33-27(30)23-16(2)34-26-19-9-7-6-8-18(19)25(29)20(24(23)26)15-28-13-12-17-10-11-21(31-3)22(14-17)32-4/h6-11,14-15,29H,5,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWPFIRDTFVRIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCCC4=CC(=C(C=C4)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

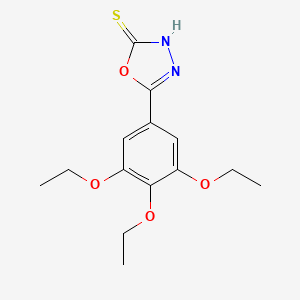

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)

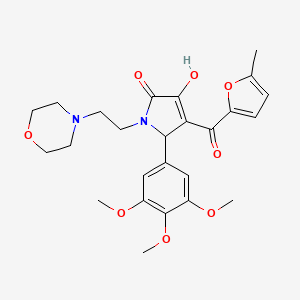

![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)

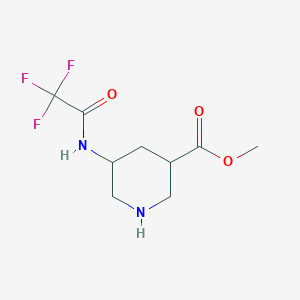

![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)

![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)

![(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2372256.png)